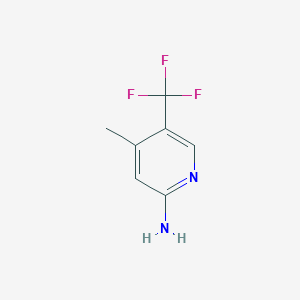
Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate is a complex organic compound that features a cyclobutane ring substituted with an ethyl ester, a tert-butoxycarbonylamino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor, followed by the introduction of the tert-butoxycarbonylamino group and the ethyl ester functionality. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Scientific Research Applications
Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate can be compared with other similar compounds, such as:
Ethyl trans-3-(tert-butoxycarbonylamino)-cyclobutanecarboxylate: Lacks the methyl group, which may affect its reactivity and binding properties.
Ethyl trans-3-(amino)-1-methyl-cyclobutanecarboxylate: Lacks the tert-butoxycarbonyl protecting group, making it more reactive but less stable.
Ethyl trans-3-(tert-butoxycarbonylamino)-cyclopentanecarboxylate: Features a cyclopentane ring instead of a cyclobutane ring, which can influence its conformational flexibility and reactivity.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
ethyl 1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-10(15)13(5)7-9(8-13)14-11(16)18-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,16) |
InChI Key |
BSOONLKZHRPWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(C1)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B13913109.png)


![2-Isopropyl-7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B13913130.png)

![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)







![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
